6-chloro-N-methoxy-N-methylnicotinamide chemical properties
6-chloro-N-methoxy-N-methylnicotinamide chemical properties
An In-Depth Technical Guide to 6-Chloro-N-methoxy-N-methylnicotinamide: Properties, Synthesis, and Applications
Introduction
6-Chloro-N-methoxy-N-methylnicotinamide is a substituted pyridine derivative that has garnered significant interest within the fields of medicinal chemistry and process development. Its structural combination of a halogenated pyridine ring and an N-methoxy-N-methylamide (Weinreb amide) functional group makes it a highly versatile and valuable intermediate for the synthesis of complex molecules.[1][2] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of its chemical properties, synthesis, reactivity, and applications. The narrative emphasizes the causality behind its synthetic utility and provides field-proven insights into its handling and application.
Core Chemical and Physical Profile
The unique reactivity and utility of 6-chloro-N-methoxy-N-methylnicotinamide stem from its specific molecular architecture. It is a pyridine derivative featuring a chloro substituent at the 6-position and a Weinreb amide at the 3-position.[1]
| Property | Value | Reference(s) |
| CAS Number | 149281-42-5 | [1][2][3][4] |
| Molecular Formula | C₈H₉ClN₂O₂ | [1][2][3][4] |
| Molecular Weight | 200.62 g/mol | [1][2][3][4] |
| Appearance | Colorless to light yellow clear liquid | [2][4][5] |
| Physical State (20°C) | Liquid | [4] |
| Refractive Index (n20D) | 1.55 | [2][4][6] |
| Flash Point | 175 °C | [4] |
| InChI Key | IJUKASNMWCZHHA-UHFFFAOYSA-N | [1] |
Structural Representation:
Caption: Chemical structure of 6-chloro-N-methoxy-N-methylnicotinamide.
The Weinreb Amide: A Cornerstone of Controlled Reactivity
The defining feature of 6-chloro-N-methoxy-N-methylnicotinamide is its N-methoxy-N-methylamide group, commonly known as a Weinreb-Nahm amide.[7][8] This functional group is renowned for its ability to react with potent organometallic nucleophiles (e.g., Grignard reagents, organolithiums) to cleanly produce ketones.[8]
Mechanism of Action: The key to the Weinreb amide's utility is the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is stabilized at low temperatures by the coordination of the metal cation between the carbonyl oxygen and the methoxy oxygen.[8] This stability prevents the intermediate from collapsing and reacting with a second equivalent of the nucleophile, a common side reaction (over-addition) that plagues the use of other acylating agents like esters or acid chlorides, which typically yield tertiary alcohols.[8] A subsequent acidic or aqueous workup gently hydrolyzes the intermediate to afford the desired ketone.
Caption: Simplified workflow of the Weinreb ketone synthesis.
Synthesis and Purification Strategies
The synthesis of 6-chloro-N-methoxy-N-methylnicotinamide can be approached from different strategic points, primarily differing on when the chlorination step is performed. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Route A: Late-Stage Chlorination
This common and effective route involves first forming the Weinreb amide from nicotinic acid, followed by chlorination of the pyridine ring. This sequence can prevent potential side reactions that might occur if the chlorination agent were present during the amide coupling.[1]
Experimental Protocol:
-
Amide Formation:
-
To a solution of nicotinic acid and N,O-dimethylhydroxylamine hydrochloride in a suitable solvent (e.g., dichloromethane), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1]
-
Include a base (e.g., triethylamine or DIPEA) to neutralize the hydrochloride salt and the acid formed during the reaction.
-
Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Work up the reaction by washing with aqueous solutions to remove the coupling agent byproducts and unreacted starting materials.
-
-
Chlorination:
-
Dissolve the resulting N-methoxy-N-methylnicotinamide in a solvent like dichloromethane.
-
Add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1] POCl₃ often acts as both a chlorinating agent and a Lewis acid, facilitating electrophilic substitution at the electron-deficient 6-position.[1]
-
Heat the reaction (e.g., 40°C) for several hours.[1]
-
Upon completion, carefully quench the reaction with ice or a saturated bicarbonate solution.
-
-
Purification:
Caption: Synthetic workflow for 6-chloro-N-methoxy-N-methylnicotinamide.
Applications in Research and Development
The primary value of 6-chloro-N-methoxy-N-methylnicotinamide lies in its role as a key building block in multi-step syntheses.
-
Pharmaceutical Synthesis: It is extensively used as an intermediate in the synthesis of bioactive molecules.[2] Its structure is particularly relevant for developing nicotinic receptor modulators and potential therapeutics for neurological disorders.[2] The chloro-substituent can be retained in the final molecule or serve as a handle for further functionalization, for instance, through cross-coupling reactions.
-
Medicinal Chemistry: Researchers leverage this compound to create libraries of novel ketones, which are themselves versatile precursors for a wide range of other functional groups. The compound has been implicated in research targeting cell proliferation pathways, suggesting potential applications in oncology.[1]
-
Agrochemical Development: The nicotinamide scaffold is present in various biologically active compounds, including herbicides and insecticides. This intermediate serves in the development of new agrochemicals, potentially helping to address pest resistance issues.[9]
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity of 6-chloro-N-methoxy-N-methylnicotinamide and ensure laboratory safety.
GHS Hazard Information: [4]
| Pictogram | Signal Word | Hazard Statements |
| ! | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation. |
Precautionary Measures & Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat when handling.[4]
-
Handling: Wash hands and skin thoroughly after handling.[4] In case of skin contact, wash with plenty of soap and water.[5]
-
Storage: The N-methoxy group is susceptible to hydrolysis, particularly under acidic conditions.[1] Therefore, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). While it may be stable at room temperature for short periods, long-term storage in a cool (<15°C), dark, and dry place is recommended to ensure stability and purity.[4] For maximum shelf life, storage at -20°C in amber vials is advisable.[1]
Conclusion
6-Chloro-N-methoxy-N-methylnicotinamide is more than a simple chemical reagent; it is a strategic tool for synthetic chemists. Its identity as a Weinreb amide provides a reliable and high-yield pathway to ketones, avoiding the over-addition problems that can complicate synthetic routes. The presence of the chlorinated pyridine ring adds another layer of functionality, opening avenues for further molecular elaboration. For professionals in drug discovery and agrochemical research, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel and impactful molecules.
References
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- PubChemLite. 6-chloro-n-methoxy-n-methylnicotinamide (C8H9ClN2O2). [URL: https://pubchemlite.org/compound/6-chloro-n-methoxy-n-methylnicotinamide_C8H9ClN2O2]
- Lab Pro Inc. 6-Chloro-N-methoxy-N-methylnicotinamide, 1G - C3498-1G. [URL: https://labproinc.com/products/6-chloro-n-methoxy-n-methylnicotinamide-1g]
- Echemi. 6-CHLORO-N-METHOXY-N-METHYL-NICOTINAMIDE Safety Data Sheets. [URL: https://www.echemi.com/sds/6-CHLORO-N-METHOXY-N-METHYL-NICOTINAMIDE-cas-149281-42-5.html]
- Wikipedia. Weinreb ketone synthesis. [URL: https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis]
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